molecular formula C8H17NO2 B1626683 Ethyl 3-aminohexanoate CAS No. 59663-70-6

Ethyl 3-aminohexanoate

Cat. No. B1626683
CAS RN: 59663-70-6
M. Wt: 159.23 g/mol
InChI Key: FJAZKEFQZOZJJO-UHFFFAOYSA-N
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Description

Ethyl 3-aminohexanoate is an organic compound with the molecular formula C8H17NO2 . It is used in various chemical reactions and has been provided to researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 3-aminohexanoate consists of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 159.23 .

Scientific Research Applications

Catalytic Applications

Ethyl 3-aminohexanoate, through its related compound Ethyl 3-hydroxy-hexanoate, plays a role in chemical catalysis. For instance, Iron(III) 2-ethylhexanoate has been utilized as a novel catalyst for the stereoselective Diels–Alder reaction. This method produces cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid ethyl esters with high diastereoisomeric excesses, demonstrating the potential of such catalysts in organic synthesis (Gorman & Tomlinson, 1998).

Pharmaceutical Synthesis

Ethyl 3-aminohexanoate derivatives, such as (S)-3-cyano-5-methylhexanoic acid ethyl ester, are significant in pharmaceutical synthesis. A study highlighted the enzymatic production of this compound as a synthetic intermediate for pregabalin, a medication used for treating epilepsy and neuropathic pain. The study demonstrated the efficiency of immobilized lipase from Pseudomonas cepacia in catalyzing the enantioselective hydrolysis of the compound (Zheng et al., 2012).

Materials Science

In materials science, compounds related to Ethyl 3-aminohexanoate, such as 2-ethylhexanoic acid derivatives, are employed as metal-organic precursors. These compounds are used in various applications including catalysts for ring-opening polymerizations and in the painting industry for their drying properties. They are crucial in the synthesis and development of new materials (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

Biochemical Studies

Ethyl 3-aminohexanoate and its derivatives have applications in biochemical studies. For instance, the bioreduction of ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate by microorganisms like Kluyveromyces marxianus and Aspergillus niger has been researched. These processes are critical for understanding enzymatic reactions and potential applications in chiral synthesis (Ramos et al., 2011).

Safety And Hazards

Ethyl 3-aminohexanoate is classified under the GHS07 hazard class, with a signal word “Warning”. It has a hazard statement H319, which indicates that it causes serious eye irritation. The precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Relevant Papers The relevant papers retrieved discuss the potential use of engineered ω-transaminases in the transamination of β-keto ester substrates , and the synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water .

properties

IUPAC Name

ethyl 3-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-5-7(9)6-8(10)11-4-2/h7H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAZKEFQZOZJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483299
Record name Ethyl 3-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminohexanoate

CAS RN

59663-70-6
Record name Ethyl 3-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Gedey, A Liljeblad, L Lázár, F Fülöp… - Tetrahedron …, 2001 - Elsevier
The enantioselectivities for the reactions of aliphatic β-substituted β-amino esters [RCH(NH 2 )CH 2 CO 2 Et with R=Me, Et, n-Pr, i-Pr, CHEt 2 , cyclohexyl and Ph] with butyl butanoate in …
Number of citations: 99 www.sciencedirect.com
O Buß, M Voss, A Delavault, P Gorenflo, C Syldatk… - Molecules, 2018 - mdpi.com
… The engineered ω-TA showed one elementary important mutation, W57F, which was crucial for the conversion of the ester substrate ethyl 3-aminohexanoate. The sites of engineering …
Number of citations: 19 www.mdpi.com
L Deiana, P Dziedzic, GL Zhao, J Vesely… - … A European Journal, 2011 - Wiley Online Library
The development, scope, and application of the highly enantioselective organocatalytic aziridination of α,β‐unsaturated aldehydes is presented. The aminocatalytic azirdination of α,β‐…
L Deiana, P Dziedzic, GL Zhao, J Vesely, I Ibrahem… - academia.edu
The development, scope, and application of the highly enantioselective organocatalytic aziridination of α, β-unsaturated aldehydes is presented. The aminocatalytic azirdination of α, …
Number of citations: 2 www.academia.edu

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